Lipophilicity Advantage: XLogP3 of 4.1 vs. 2.8 for the 5-Methoxy Analog Confers Superior Predicted Membrane Permeability
The target compound exhibits an XLogP3 of 4.1, compared with 2.8 for 2,2,2-trifluoro-1-(3-fluoro-5-methoxyphenyl)ethanone (CAS 1256482-19-5), representing a calculated difference of +1.3 log units [1][2]. This difference arises from the replacement of the methoxy substituent with the branched isobutoxy group and translates to an approximately 20-fold higher predicted octanol–water partition coefficient, which in drug discovery contexts is associated with enhanced passive membrane permeability and improved intracellular target access [1].
| Evidence Dimension | Predicted octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.1 |
| Comparator Or Baseline | 2,2,2-Trifluoro-1-(3-fluoro-5-methoxyphenyl)ethanone (CAS 1256482-19-5): XLogP3 = 2.8 |
| Quantified Difference | ΔXLogP3 = +1.3 (target more lipophilic by ~1.3 log units; ~20-fold in partition ratio) |
| Conditions | Computed by XLogP3 3.0 (PubChem 2019.06.18 release) based on SMILES input; identical algorithm applied to both compounds |
Why This Matters
A 1.3-log-unit lipophilicity increase predicts significantly better membrane permeation, which directly impacts cellular potency in intact-cell assays and in vivo bioavailability for programs optimizing CNS or intracellular targets.
- [1] PubChem. Compound summary: 2,2,2-Trifluoro-1-(3-fluoro-5-isobutoxyphenyl)ethanone, CID 91656256. XLogP3-AA: 4.1. https://pubchem.ncbi.nlm.nih.gov/compound/91656256 (accessed 2026-05-06). View Source
- [2] PubChem. Compound summary: 2,2,2-Trifluoro-1-(3-fluoro-5-methoxyphenyl)ethanone, CID 71463774. XLogP3-AA: 2.8. https://pubchem.ncbi.nlm.nih.gov/compound/71463774 (accessed 2026-05-06). View Source
